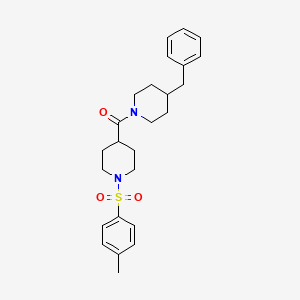

(4-benzylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

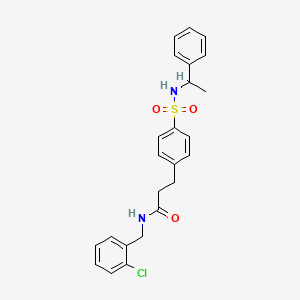

Benzylpiperidine is a class of organic compounds that contain a piperidine ring substituted with a benzyl group . They are used in scientific research as building blocks for the synthesis of various pharmaceutical compounds . Tosylpiperidine, on the other hand, would be a piperidine ring substituted with a tosyl (or toluenesulfonyl) group. The tosyl group is often used as a protecting group in organic synthesis.

Aplicaciones Científicas De Investigación

Alzheimer’s Disease Treatment

The compound has shown potential in the management of Alzheimer’s disease . It’s part of a novel series of benzyl piperazine/piperidine based multifunctional agents that have shown promise in identifying novel lead candidates with disease-modifying potential . The compound has demonstrated its ability to prevent β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease .

Neuroprotection

The compound has exhibited neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests potential applications in neurodegenerative diseases where oxidative stress plays a significant role .

Inhibition of Acetylcholinesterase (AChE)

The compound has shown potential in inhibiting AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This could be beneficial in conditions where AChE activity is detrimental .

Pharmaceutical Applications

Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, and their synthesis and functionalization have been the subject of extensive research .

Mecanismo De Acción

Propiedades

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3S/c1-20-7-9-24(10-8-20)31(29,30)27-17-13-23(14-18-27)25(28)26-15-11-22(12-16-26)19-21-5-3-2-4-6-21/h2-10,22-23H,11-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMUOSXDSOOQGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)

![2-(N-cyclohexylmethanesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B7687525.png)